Cas no 35121-60-9 (10a-Methoxy-9,10-dihydrolysergol)

10a-Methoxy-9,10-dihydrolysergol structure
35121-60-9 structure
商品名:10a-Methoxy-9,10-dihydrolysergol
CAS番号:35121-60-9
MF:C17H22N2O2
メガワット:286.36878
CID:305598
PubChem ID:13536793

10a-Methoxy-9,10-dihydrolysergol 化学的及び物理的性質

名前と識別子

    • Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-
    • 10α-Methoxy-9,10-dihydrolysergol
    • 10alpha-methoxy-9,10-dihydrolysergol
    • 10α-Methoxy-9,10-dih
    • [(8beta,10xi)-10-methoxy-6-methylergolin-8-yl]methanol
    • 10-alpha-Methoxydihydrolysergol
    • 10-Methoxy-6-methylergoline-8beta-methanol
    • 10-Methoxy-6-methylergoline-8-beta-methanol
    • 10-Methoxy-9,10-dihydrolysergol
    • Ergoline-8-beta-methanol, 10-methoxy-6-methyl-
    • 35121-60-9
    • JGQZSBLQHCTAJF-JGFGOQIWSA-N
    • F95190
    • 6-methyl-8beta-hydroxymethyl-10alpha-methoxy-ergoline
    • [(2S,4R,7R)-2-methoxy-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(15),9,12(16),13-tetraen-4-yl]methanol
    • N-2 to API
    • (10-Methoxy-6-methylergolin-8beta-yl)methanol
    • SCHEMBL5439122
    • DTXSID00956558
    • [(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
    • 10a-Methoxy-9,10-dihydrolysergol
    • インチ: InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1
    • InChIKey: JGQZSBLQHCTAJF-JGFGOQIWSA-N
    • ほほえんだ: OC[C@H]1CN(C)[C@H]2[C@](C3C=CC=C4C=3C(C2)=CN4)(OC)C1

計算された属性

  • せいみつぶんしりょう: 286.16826
  • どういたいしつりょう: 286.168
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.27
  • ゆうかいてん: 150-152°C (dec.)
  • ふってん: 456.8°Cat760mmHg
  • フラッシュポイント: 230.1°C
  • 屈折率: 1.659
  • ようかいど: Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slighlty)
  • PSA: 48.49
  • LogP: 1.81620

10a-Methoxy-9,10-dihydrolysergol セキュリティ情報

  • ちょぞうじょうけん:Refrigerator

10a-Methoxy-9,10-dihydrolysergol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M262280-25mg
10a-Methoxy-9,10-dihydrolysergol
35121-60-9
25mg
$ 1671.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-484891-1 mg
10α-Methoxy-9,10-dihydrolysergol-d3,
35121-60-9
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-482793-2.5mg
10α-Methoxy-9,10-dihydrolysergol,
35121-60-9
2.5mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-482793-2.5 mg
10α-Methoxy-9,10-dihydrolysergol,
35121-60-9
2.5 mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-484891-1mg
10α-Methoxy-9,10-dihydrolysergol-d3,
35121-60-9
1mg
¥2858.00 2023-09-05
TRC
M262280-2.5mg
10a-Methoxy-9,10-dihydrolysergol
35121-60-9
2.5mg
$ 216.00 2023-09-07
A2B Chem LLC
AD46627-2.5mg
Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-
35121-60-9
2.5mg
$331.00 2024-04-20
A2B Chem LLC
AD46627-25mg
Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-
35121-60-9
25mg
$1744.00 2024-04-20

10a-Methoxy-9,10-dihydrolysergol 関連文献

10a-Methoxy-9,10-dihydrolysergolに関する追加情報

Research Brief on 10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9): Recent Advances and Applications

10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9) is a semi-synthetic ergoline alkaloid derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is structurally related to lysergic acid diethylamide (LSD) and other ergot alkaloids, but with distinct pharmacological properties. Recent studies have explored its role in neurological disorders, cardiovascular diseases, and even as a precursor for novel drug development. This research brief aims to summarize the latest findings on this compound, focusing on its synthesis, mechanisms of action, and potential clinical applications.

One of the most notable advancements in the study of 10a-Methoxy-9,10-dihydrolysergol is its synthesis and optimization. Researchers have developed more efficient synthetic routes to produce this compound with higher yields and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces the number of steps required for synthesis while maintaining high enantiomeric purity. This breakthrough is critical for scaling up production for preclinical and clinical studies.

In terms of pharmacological activity, 10a-Methoxy-9,10-dihydrolysergol has shown promise as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. A recent in vitro study demonstrated its ability to act as a partial agonist at these receptors, suggesting potential applications in treating mood disorders such as depression and anxiety. Additionally, its unique binding profile differentiates it from other ergoline derivatives, reducing the risk of adverse effects commonly associated with this class of compounds.

Beyond its neurological applications, 10a-Methoxy-9,10-dihydrolysergol has also been investigated for its vasodilatory effects. A 2024 preclinical study in Cardiovascular Research reported that this compound could significantly improve endothelial function in animal models of hypertension. The study attributed these effects to the compound's ability to enhance nitric oxide bioavailability, a mechanism that could be harnessed for developing new antihypertensive therapies.

Despite these promising findings, challenges remain in the clinical translation of 10a-Methoxy-9,10-dihydrolysergol. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of sustained-release formulations or prodrugs. Furthermore, its safety profile in humans has yet to be fully established, highlighting the need for rigorous toxicological assessments. Ongoing research is addressing these gaps, with several Phase I clinical trials expected to commence in the next two years.

In conclusion, 10a-Methoxy-9,10-dihydrolysergol (CAS: 35121-60-9) represents a promising candidate for multiple therapeutic areas, from neurology to cardiology. Recent advancements in synthesis and mechanistic understanding have paved the way for further exploration, though clinical validation remains a critical next step. As research progresses, this compound could emerge as a valuable addition to the pharmacopeia of ergoline-derived therapeutics.

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